molecular formula C10H11BrO B2362796 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran CAS No. 2193060-97-6

5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B2362796
CAS No.: 2193060-97-6
M. Wt: 227.101
InChI Key: SRFPLWAUHXFLAY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities . They are often involved in interactions with various cellular targets, including enzymes, receptors, and transport proteins.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit key enzymes, modulate receptor activity, or interfere with cellular transport mechanisms.

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biochemical pathways, often related to their biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and more.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

Based on the known activities of benzofuran derivatives, it can be inferred that this compound may have potential effects on cellular processes such as inflammation, oxidative stress, and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dimethyl-2,3-dihydro-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation can produce a ketone or carboxylic acid .

Scientific Research Applications

5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran imparts unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s interactions with biological targets and its overall chemical behavior .

Biological Activity

5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of Benzofuran Derivatives

Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of halogen substituents, such as bromine in this compound, significantly influences its reactivity and biological effects.

The biological activity of this compound is largely attributed to its interaction with various cellular targets:

  • Inflammation Modulation : Benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The bromination enhances their efficacy compared to non-brominated analogs .
  • Cancer Cell Proliferation Inhibition : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and survival .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, metabolic stability, and bioavailability play significant roles:

  • Solubility : The compound has shown improved solubility profiles due to structural modifications that enhance its pharmacokinetic properties .
  • Metabolism : Studies indicate that the introduction of a quaternary center into the structure can block key metabolic sites, thereby prolonging its action in vivo .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various benzofuran derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

Anticancer Properties

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)<10Induction of apoptosis
MCF7 (Breast Cancer)<15Inhibition of cell cycle progression

These findings highlight its potential as a lead compound for drug development in oncology .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other benzofuran derivatives:

Compound Key Feature Biological Activity
2,3-DimethylbenzofuranNo halogenLower reactivity
5-Chloro-2,3-dimethyl-2,3-dihydro-1-benzofuranChlorine instead of bromineDifferent antimicrobial profile
5-Fluoro-2,3-dimethyl-2,3-dihydro-1-benzofuranFluorine impacts reactivityEnhanced anticancer properties

The presence of bromine enhances the compound's reactivity and biological interactions compared to its analogs .

Properties

IUPAC Name

5-bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFPLWAUHXFLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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